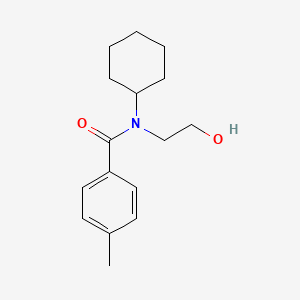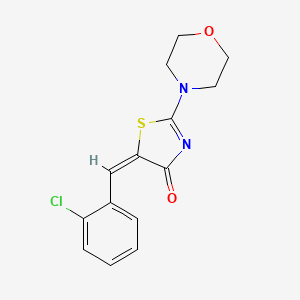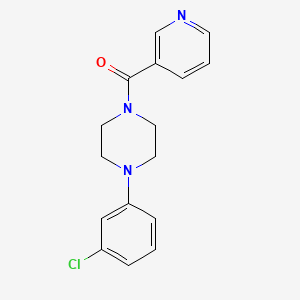
N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide, also known as CHEMBL14688, is a chemical compound that belongs to the class of amides. It has been widely studied for its potential applications in scientific research due to its unique chemical properties. In
作用机制
The mechanism of action of N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide is not fully understood. However, it has been suggested that it may act by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammation process, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects
N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide has been shown to exhibit a number of biochemical and physiological effects. It has been found to reduce the levels of cytokines, which are involved in the inflammatory response. In addition, it has been shown to decrease the levels of nitric oxide, which is a key mediator of inflammation. Furthermore, it has been found to increase the levels of antioxidant enzymes, which can help to protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and can be stored for extended periods of time without degradation. In addition, it has been found to be relatively non-toxic, which makes it a safe compound to use in lab experiments.
However, there are also some limitations associated with the use of N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide. One of the main limitations is its relatively low solubility in water, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
Despite the limitations, N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide has shown great potential for future scientific research. One potential direction is to further investigate its anti-inflammatory and analgesic effects, and to explore its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study its antitumor and antiviral properties, and to explore its potential as a treatment for cancer and viral infections.
Conclusion
In conclusion, N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide is a chemical compound that has shown great potential for scientific research. Its unique chemical properties, including its anti-inflammatory, analgesic, antitumor, and antiviral effects, make it a promising candidate for future studies. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields of research.
合成方法
The synthesis method of N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide involves the reaction of cyclohexylamine with 4-methylbenzoic acid, followed by the addition of 2-chloroethanol. The product is then purified through recrystallization to obtain the final compound. The yield of this method is around 70% and the purity can reach up to 99%.
科学研究应用
N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In addition, it has been shown to possess antitumor and antiviral properties.
属性
IUPAC Name |
N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13-7-9-14(10-8-13)16(19)17(11-12-18)15-5-3-2-4-6-15/h7-10,15,18H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUZLHVMQXCSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCO)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one](/img/structure/B5688349.png)
![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5688356.png)
![2-(4-methoxyphenyl)-5-(phenoxyacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5688364.png)
![2-{[(azepan-1-ylsulfonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5688375.png)
![1-(2-hydroxyethyl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5688380.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B5688385.png)



![8-[4-(dimethylamino)-5-methyl-2-pyrimidinyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688411.png)

![(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5688432.png)
![(4aR*,8aR*)-2-[(1-propyl-1H-imidazol-2-yl)methyl]-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5688456.png)